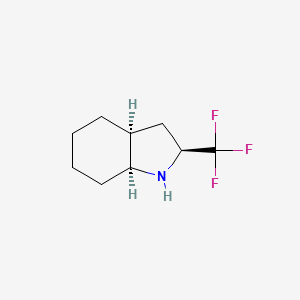
(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: is a complex organic compound characterized by its unique trifluoromethyl group attached to an octahydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is:
Starting Material: The synthesis often begins with a substituted indole derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base.
Hydrogenation: The indole ring is then hydrogenated under high pressure using a catalyst like palladium on carbon (Pd/C) to form the octahydroindole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Utilized in studying biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Therapeutic Agents: Potential use in developing new therapeutic agents due to its bioactive properties.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: Similar structure but lacks the trifluoromethyl group.
(2S,3As,7aS)-2-(chloromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
Trifluoromethyl Group:
Stability: The compound’s stability under various conditions makes it suitable for diverse applications in research and industry.
This detailed overview highlights the significance of (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole in various scientific and industrial fields
Properties
IUPAC Name |
(2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h6-8,13H,1-5H2/t6-,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHMYBOXCSCDE-FXQIFTODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-phenylmethanesulfonamide](/img/structure/B2680460.png)
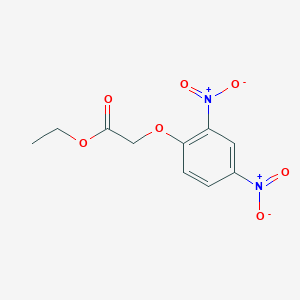
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2680463.png)
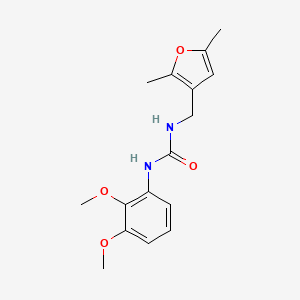

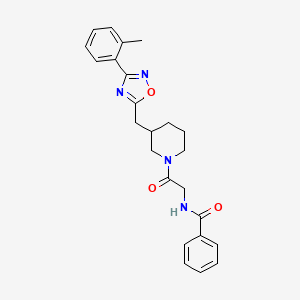
![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)
![N-(3,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2680476.png)
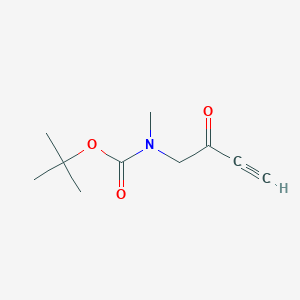
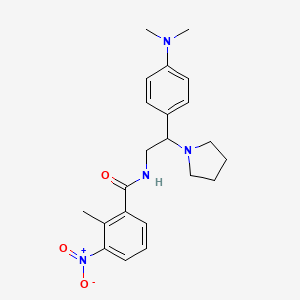
![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
